molecular formula C10H15N3 B12466982 2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile

2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12466982
M. Wt: 177.25 g/mol
InChI Key: JMRXTZNCZBGONI-UHFFFAOYSA-N
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Description

2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrrole derivatives .

Scientific Research Applications

2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile: This compound has a similar structure but with a methyl group instead of a propyl group.

    2-amino-4-propyl-1H-pyrrole-3-carbonitrile: This compound lacks the ethyl group present in 2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H15N3/c1-3-5-7-8(6-11)10(12)13-9(7)4-2/h13H,3-5,12H2,1-2H3

InChI Key

JMRXTZNCZBGONI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=C1C#N)N)CC

Origin of Product

United States

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